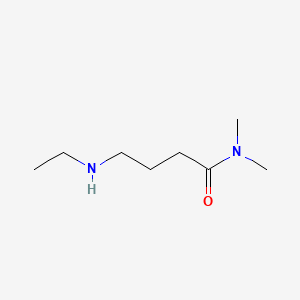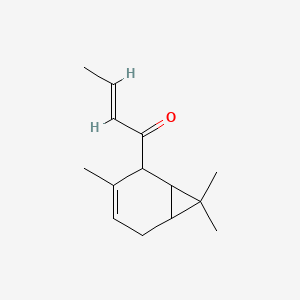
N,N-dimethyl-P,P-diphenylphosphinothioic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-P,P-diphenylphosphinothioic amide is an organophosphorus compound characterized by the presence of a phosphinothioic group bonded to a dimethylamino group and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-P,P-diphenylphosphinothioic amide typically involves the reaction of diphenylphosphinothioic chloride with dimethylamine. The reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N,N-Dimethyl-P,P-diphenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic amides.
科学的研究の応用
N,N-Dimethyl-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-dimethyl-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphinothioic group can undergo redox reactions, affecting cellular redox states and signaling pathways.
類似化合物との比較
- N,N-Dimethyl-P,P-diphenylphosphinous amide
- N,N-Dimethyl-p-phenylenediamine dihydrochloride
Comparison: N,N-Dimethyl-P,P-diphenylphosphinothioic amide is unique due to its phosphinothioic group, which imparts distinct chemical reactivity compared to similar compounds. Its ability to undergo redox reactions and form stable complexes with metal ions sets it apart from other phosphinous amides and diamines.
特性
CAS番号 |
17513-68-7 |
|---|---|
分子式 |
C14H16NPS |
分子量 |
261.32 g/mol |
IUPAC名 |
N-diphenylphosphinothioyl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NPS/c1-15(2)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
LWSCOQLJATUVES-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


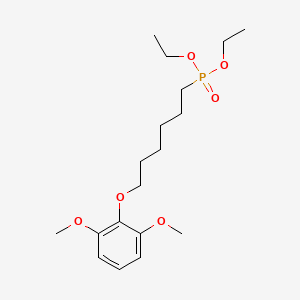
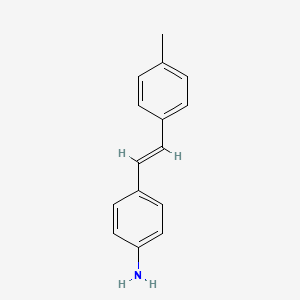

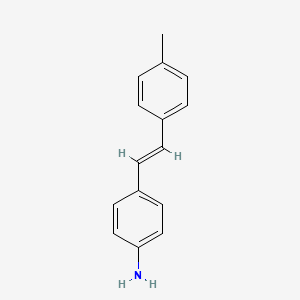

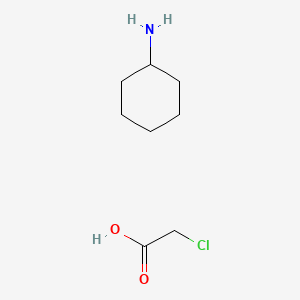
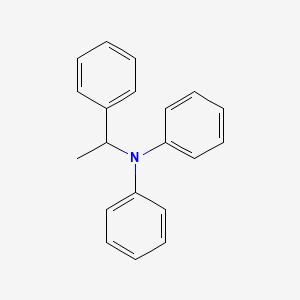
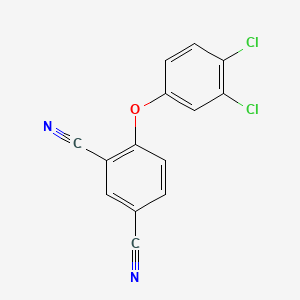


![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)

